Didodecyldimethylammonium diisooctyl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

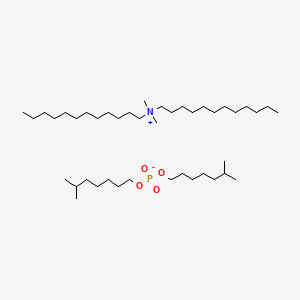

Didodecyldimethylammonium diisooctyl phosphate is a quaternary ammonium compound with the molecular formula C42H90NO4P and a molecular weight of 704.142061. This compound is known for its surfactant properties and is used in various industrial and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of didodecyldimethylammonium diisooctyl phosphate typically involves the reaction of didodecyldimethylammonium chloride with diisooctyl phosphate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials are fed into the reactor, and the reaction is monitored using in-line analytical techniques. The final product is then isolated and purified using industrial-scale chromatography or distillation .

Chemical Reactions Analysis

Types of Reactions

Didodecyldimethylammonium diisooctyl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of corresponding phosphates and alcohols.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

Didodecyldimethylammonium diisooctyl phosphate has been explored as a component in drug delivery systems, particularly for enhancing the bioavailability of poorly soluble drugs. Its ability to form liposomes aids in the encapsulation of therapeutic agents, improving their stability and release profiles. Studies have indicated that formulations using this compound can enhance intestinal permeability for oral peptide delivery, making it a candidate for oral insulin formulations and other peptide-based therapies .

Case Study: Liposomal Drug Delivery

A study demonstrated the efficacy of liposomes formed with this compound in delivering antimicrobial peptides. The incorporation of these peptides into liposomal structures reduced their toxicity while maintaining antimicrobial efficacy, showcasing the potential for safer therapeutic applications .

Industrial Applications

Surfactant in Formulations

In industrial settings, this compound serves as a surfactant in various formulations, including cosmetics and personal care products. Its emulsifying properties help stabilize oil-in-water emulsions, enhancing product texture and performance.

Data Table: Application Areas

| Application Area | Description |

|---|---|

| Pharmaceuticals | Drug delivery systems, particularly for peptides |

| Cosmetics | Emulsifier and stabilizer in creams and lotions |

| Agriculture | Potential use in pesticide formulations |

Research Applications

Biological Studies

The compound is also utilized in biological research to study cellular interactions and membrane dynamics. Its ability to form bilayers mimics biological membranes, providing insights into membrane behavior under various conditions .

Case Study: Membrane Mimetic Studies

Research has shown that this compound can form stable bilayers that mimic cell membranes. These bilayers are used to investigate the effects of different compounds on membrane integrity and functionality, aiding in the understanding of drug-membrane interactions .

Environmental Applications

Bioremediation

Emerging studies suggest that this compound may have applications in environmental science, particularly in bioremediation processes where surfactants are needed to enhance the solubility of hydrophobic pollutants .

Mechanism of Action

The mechanism of action of didodecyldimethylammonium diisooctyl phosphate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property is particularly useful in antimicrobial applications, where the compound targets bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

- Didodecyldimethylammonium chloride

- Diisooctyl phosphate

- Dodecyltrimethylammonium bromide

Uniqueness

Didodecyldimethylammonium diisooctyl phosphate is unique due to its dual functionality as both a surfactant and a phase transfer catalyst. This dual functionality makes it highly versatile in various applications, from organic synthesis to industrial formulations .

Biological Activity

Didodecyldimethylammonium diisooctyl phosphate (DDAP) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the fields of surfactants, antimicrobial agents, and drug delivery systems. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of DDAP, supported by data tables and relevant case studies.

Chemical Structure and Properties

DDAP is characterized by its dual hydrophobic chains derived from dodecyl groups and a phosphate group that enhances its surfactant properties. The molecular formula is typically represented as C26H56N for the dodecyl components combined with a phosphate moiety. Its amphiphilic nature allows it to interact with various biological systems, influencing membrane dynamics and permeability.

Biological Activity Overview

-

Antimicrobial Properties :

- DDAP exhibits significant antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis.

- Case Study : A study demonstrated that DDAP effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as a disinfectant in clinical settings .

-

Biocompatibility :

- While DDAP shows potent antimicrobial effects, its biocompatibility has been evaluated in various models. The compound's cytotoxicity was assessed using mammalian cell lines, revealing dose-dependent effects.

- Research Findings : At lower concentrations, DDAP was found to enhance cell viability while higher concentrations led to significant cytotoxicity .

- Drug Delivery Enhancement :

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 462.634 g/mol |

| Melting Point | 157-162 °C |

| Antimicrobial Spectrum | E. coli, S. aureus, fungi |

| Cytotoxicity (IC50) | Varies with concentration |

1. Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of DDAP against various strains of bacteria. The results indicated that DDAP exhibited minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, confirming its effectiveness as an antimicrobial agent.

2. Drug Delivery Applications

In an experimental setup involving intestinal permeation enhancers, DDAP was co-administered with insulin in rat models. The results showed a significant increase in bioavailability compared to controls without DDAP, highlighting its role in enhancing drug absorption through biological membranes .

Research Findings

- Toxicological Assessment : Research indicates that while DDAP can be toxic at high concentrations, its application in controlled environments (e.g., as a disinfectant) can be safe when used appropriately .

- Environmental Impact : Studies on biodegradability suggest that DDAP and similar compounds may pose risks to aquatic life if not managed properly due to their toxicity to microorganisms involved in biodegradation processes .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Didodecyldimethylammonium diisooctyl phosphate, and what are the critical parameters to control during synthesis?

- Methodology : Synthesis typically involves anion exchange between a precursor quaternary ammonium salt (e.g., didodecyldimethylammonium bromide) and diisooctyl phosphate. Key parameters include:

- Reaction stoichiometry : Ensure molar equivalence between the cation (e.g., bromide) and the phosphate anion to avoid residual ions.

- Solvent selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance ion mobility .

- Temperature control : Maintain ambient conditions to prevent thermal decomposition of the phosphate ester .

- Purification : Dialysis or column chromatography removes unreacted species. Confirm purity via ion chromatography .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Analytical techniques :

- NMR spectroscopy : 1H and 31P NMR confirm the absence of unexchanged anions (e.g., bromide) and phosphate ester integrity .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (calc. ~322.4 g/mol) .

- FTIR : Peaks at ~1250 cm−1 (P=O stretch) and ~1050 cm−1 (P-O-C linkage) confirm phosphate group bonding .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity .

Q. What are the key physical-chemical properties of this compound relevant to experimental design?

- Critical properties :

- Handling considerations : Classified under UN 1902 (corrosive liquid); use inert packaging (Group III) for transport .

Advanced Research Questions

Q. In nanomaterial synthesis, how does the use of this compound as a ligand influence the stability and optical properties of metal halide perovskite nanocrystals (NCs) compared to other quaternary ammonium salts?

- Mechanism : The phosphate anion’s strong binding affinity to metal ions (e.g., Pb2+) reduces surface defects, enhancing photoluminescence quantum yield (PLQY). Compared to bromide analogs (e.g., DDAB), the bulkier diisooctyl phosphate improves steric stabilization, minimizing NC aggregation .

- Experimental design :

- Synthesis : Replace DDAB with equimolar phosphate salt during NC synthesis.

- Characterization : Compare PLQY (e.g., 90% for CsPbBr3 QDs ) and stability via UV-Vis and TEM over 30 days.

Q. What analytical strategies are recommended for resolving contradictions in data related to the aggregation behavior of this compound in aqueous versus non-aqueous systems?

- Approach :

- Dynamic light scattering (DLS) : Quantify hydrodynamic diameter in solvents (e.g., water vs. toluene) to identify critical aggregation concentrations .

- Cryo-TEM : Visualize micelle or bilayer formation in aqueous phases .

- Surface tension measurements : Correlate aggregation with interfacial activity changes .

- Mitigation : Adjust solvent polarity or introduce co-surfactants (e.g., PEG derivatives) to stabilize dispersions .

Q. How does the phosphate anion in this compound affect its interaction with biomolecules in enzymatic assays compared to bromide or chloride counterparts?

- Electrochemical studies : The phosphate group may coordinate with enzyme active sites (e.g., glucose dehydrogenase), altering electron transfer kinetics. Compare cyclic voltammetry (CV) profiles of DDAB vs. phosphate derivatives in NADH/NAD+ systems .

- Experimental design :

- Enzyme immobilization : Use layer-by-layer deposition on electrodes; monitor activity via amperometry.

- Kinetic analysis : Calculate Km and Vmax to assess inhibition or enhancement effects .

Properties

CAS No. |

67907-18-0 |

|---|---|

Molecular Formula |

C42H90NO4P |

Molecular Weight |

704.1 g/mol |

IUPAC Name |

bis(6-methylheptyl) phosphate;didodecyl(dimethyl)azanium |

InChI |

InChI=1S/C26H56N.C16H35O4P/c1-5-7-9-11-13-15-17-19-21-23-25-27(3,4)26-24-22-20-18-16-14-12-10-8-6-2;1-15(2)11-7-5-9-13-19-21(17,18)20-14-10-6-8-12-16(3)4/h5-26H2,1-4H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 |

InChI Key |

VKMMVWPKWMLEHY-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCC.CC(C)CCCCCOP(=O)([O-])OCCCCCC(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.